molecular formula C9H5Cl2NO2S B2471135 3-Chloroquinoline-7-sulfonyl chloride CAS No. 1956371-35-9

3-Chloroquinoline-7-sulfonyl chloride

Cat. No.: B2471135
CAS No.: 1956371-35-9
M. Wt: 262.1
InChI Key: IPFRMPKRNZZBBB-UHFFFAOYSA-N
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Description

3-Chloroquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S and a molecular weight of 262.12 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

3-Chloroquinoline-7-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor for the development of drugs targeting specific diseases.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety information for 3-Chloroquinoline-7-sulfonyl chloride indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroquinoline-7-sulfonyl chloride typically involves the chlorination of quinoline derivatives. One common method is the reaction of 3-chloroquinoline with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere, usually at low temperatures (2-8°C), to prevent decomposition and ensure high purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Chloroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Mechanism of Action

The mechanism of action of 3-Chloroquinoline-7-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloroquinoline-7-sulfonic acid
  • 8-Hydroxyquinoline-5-sulfonyl chloride
  • Quinoline-7-sulfonyl chloride

Uniqueness

3-Chloroquinoline-7-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other quinoline derivatives. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-chloroquinoline-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S/c10-7-3-6-1-2-8(15(11,13)14)4-9(6)12-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFRMPKRNZZBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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